ZBH-1205
Description
Properties
IUPAC Name |
((((S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl)oxy)carbonyl)-L-leucine |
|---|---|
SMILES |
CC(C)C[C@@H](C(O)=O)NC(OC1=CC=C2N=C3C(CN4C(C(COC([C@@]5(CC)O)=O)=C5C=C43)=O)=C(CC)C2=C1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZBH-1205; ZBH 1205; ZBH1205 |
Origin of Product |
United States |
Synthetic Methodologies and Structure Activity Relationships in Zbh 1205 Research
Strategic Design Principles for Camptothecin (B557342) Derivatization
The development of camptothecin analogs is guided by several key principles aimed at resolving the parent compound's liabilities. A primary challenge is the pH-dependent instability of the α-hydroxylactone E ring, which is essential for its Topo I inhibitory activity. nih.gov This lactone ring is prone to hydrolysis under physiological conditions, forming an inactive carboxylate form that binds to serum albumin, reducing the drug's efficacy. nih.gov
To counter this, major derivatization strategies have been established:
Improving Solubility and Stability: Modifications are designed to increase water solubility and stabilize the active lactone form. This often involves the introduction of hydrophilic or lipophilic moieties at specific positions on the CPT scaffold. nih.gov
Prodrug Development: Another successful approach is the creation of prodrugs, which are inactive precursors converted into the active cytotoxic form in vivo. nih.gov This strategy can enhance solubility and protect the crucial lactone ring during circulation. The clinically used drug irinotecan (B1672180) is a prime example of a camptothecin prodrug. nih.govnih.gov
Targeted Structural Modification: Extensive structure-activity relationship (SAR) studies have revealed that the A and B rings of the pentacyclic structure can be modified without losing the core pharmacophore. acs.orgmdpi.com Specifically, substitutions at the 7, 9, and 10 positions are generally well-tolerated and provide opportunities to modulate the compound's physicochemical and pharmacological properties. mdpi.com
Advanced Synthetic Approaches to ZBH-1205 and Related Analogues for Research
The synthesis of CPT derivatives like this compound involves multi-step chemical processes that build upon the core camptothecin scaffold. A common and effective method for creating the pentacyclic CPT core is the acid-catalyzed condensation reaction. This approach typically involves reacting a tricyclic ketone intermediate, such as (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6-10(4H)-trione, with a substituted 2-aminobenzaldehyde (B1207257) derivative. mdpi.com This foundational reaction allows for the introduction of various substituents onto the A ring, enabling the synthesis of a diverse library of analogs for research and SAR studies. acs.orgmdpi.com
This compound is a novel camptothecin derivative specifically modified to enhance its antitumor properties. nih.govmedkoo.com Analysis of its chemical structure reveals that it is a derivative modified at the 9-position of the quinoline (B57606) ring system (A and B rings). medkoo.com The IUPAC name for this compound is ((((S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl)oxy)carbonyl)-L-leucine. medkoo.com This structure indicates that an L-leucine amino acid has been attached to the 9-hydroxyl group of the camptothecin core via a carbamate (B1207046) linker. This specific modification aligns with the established principle that the 7, 9, and 10-positions can bear large groups, allowing for a wide variety of structural changes to optimize the compound's activity. mdpi.com
The chemical structure of this compound, featuring an L-leucine moiety linked to the camptothecin core, is characteristic of a prodrug strategy. medkoo.com This approach is a cornerstone of modern camptothecin development, aimed at improving drug delivery and stability. nih.gov In the case of this compound, the L-leucine is connected through a carbonyloxy group, a linker designed to be potentially cleaved in vivo to release the active drug molecule. This strategy mirrors the design of other successful CPT prodrugs like irinotecan (CPT-11), which is metabolized to its highly active form, SN-38. nih.gov The primary goals of such prodrug designs are to protect the active lactone ring from premature hydrolysis and enhance the compound's solubility and pharmacokinetic profile. mdpi.comnih.gov
Elucidation of Structure-Activity Relationships (SAR) Governing this compound Efficacy in Research Models
In preclinical research models, this compound has demonstrated potent antitumor activity, often superior to that of both irinotecan (CPT-11) and its active metabolite, SN-38. nih.gov The efficacy of this compound has been assessed across a panel of human tumor cell lines, revealing its broad cytotoxic potential. nih.gov
A key finding from these studies is that the IC₅₀ values for this compound were consistently lower than those of CPT-11 and SN-38. nih.gov The IC₅₀ values, which represent the concentration of a drug required to inhibit cell growth by 50%, ranged from 0.0009 µmol/L to 2.5671 µmol/L across various cell lines, including a multi-drug resistant (MDR) line, SK-OV-3/DPP. nih.gov This suggests that the specific structural modification at the 9-position in this compound leads to a significant increase in cytotoxic potency.
Furthermore, mechanistic studies have shown that this compound is more effective than CPT-11 or SN-38 at stabilizing the covalent complex between topoisomerase-1 and DNA. nih.gov This enhanced stabilization is a critical factor in its mechanism of action, as it more effectively prevents the re-ligation of the DNA strand, leading to replication-associated DNA damage and ultimately, tumor cell apoptosis. nih.govnih.gov These findings underscore a clear structure-activity relationship where the addition of the L-leucine promoiety at the 9-position results in a compound with superior Topo-I targeting and greater antitumor efficacy in research models. nih.gov
Table 1: Comparative In Vitro Activity of this compound and Reference Compounds
| Compound | IC₅₀ Range (µmol/L) across 9 Human Tumor Cell Lines | Activity in MDR Cell Line (SK-OV-3/DPP) | Topo-1-DNA Complex Stabilization |
| This compound | 0.0009 - 2.5671 | Potent activity observed | More effective than CPT-11/SN-38 |
| CPT-11 (Irinotecan) | Consistently higher IC₅₀ than this compound | Less active than this compound | Less effective than this compound |
| SN-38 | Consistently higher IC₅₀ than this compound | Less active than this compound | Less effective than this compound |
Data sourced from in vitro studies comparing the compounds' efficacy in a panel of cell lines. nih.gov
Molecular and Cellular Mechanisms of Action of Zbh 1205
Topoisomerase I Inhibition and DNA Interaction Kinetics
The primary molecular target of ZBH-1205 is the nuclear enzyme topoisomerase I. nih.gov Topo-1 plays a crucial role in relieving torsional stress in DNA by inducing transient single-strand breaks. nih.govspandidos-publications.com
The mechanism of Topo-1 inhibition by this compound, similar to other camptothecin (B557342) derivatives, involves its interaction with the covalent complex formed between Topo-1 and DNA. nih.govnih.gov This complex, known as the cleavable complex, is a transient intermediate in the catalytic cycle of the enzyme. nih.gov this compound stabilizes this complex, effectively trapping the enzyme on the DNA. nih.govnih.gov This stabilization prevents the re-ligation of the single-strand break, leading to an accumulation of these cleavable complexes. nih.govresearchgate.net The persistence of these stabilized complexes is a key factor in the cytotoxic effects of the compound. researchgate.net A DNA relaxation assay demonstrated that this compound is effective at stabilizing Topo-1-DNA complexes. nih.gov
The in vitro anti-tumor activity of this compound has been evaluated against a panel of human tumor cell lines and compared with the reference compounds CPT-11 (irinotecan) and its active metabolite, SN-38. nih.govnih.gov this compound has consistently demonstrated lower IC50 values, indicating a higher inhibitory potency. nih.govnih.gov The IC50 values for this compound were found to range from 0.0009 µmol/L to 2.5671 µmol/L across various cell lines, including the multi-drug resistant cell line SK-OV-3/DPP. nih.govnih.gov In the SW1116 colon cancer cell line, this compound exhibited an IC50 of 0.0909 ± 0.0319 µM, which was significantly lower than that of Camptothecin (2.9482 ± 0.1430 µM) and SN-38 (33.6712 ± 13.8469 µM). researchgate.net Furthermore, this compound was shown to be more effective than CPT-11 or SN-38 at stabilizing the Topo-1-DNA complexes. nih.gov Another study reported the effective inhibitory concentration for DNA relaxation for this compound to be 50 µmol/l. spandidos-publications.com
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | SW1116 | 0.0909 ± 0.0319 |
| Camptothecin | SW1116 | 2.9482 ± 0.1430 |
| SN-38 | SW1116 | 33.6712 ± 13.8469 |
Induction of DNA Damage and Associated Cellular Responses
The stabilization of the Topo-1-DNA cleavable complex by this compound is the initial event that triggers a cascade of cellular responses, primarily centered around DNA damage.
The cytotoxic effects of camptothecins are most pronounced during the S-phase of the cell cycle. nih.gov This is because the stabilized Topo-1-DNA complexes act as physical barriers to the progression of the DNA replication machinery. nih.gov The collision of a replication fork with a this compound-stabilized cleavable complex leads to the conversion of the single-strand break into a highly cytotoxic DNA double-strand break (DSB). nih.govspandidos-publications.com The formation of these DSBs is a critical step in the mechanism of action of this compound. spandidos-publications.com
The generation of DNA double-strand breaks triggers a cellular DNA damage response (DDR). spandidos-publications.com This response involves the activation of various checkpoint pathways to halt cell cycle progression and allow for DNA repair. For a related novel camptothecin derivative, ZBH-01, treatment led to increased expression of p-BRCA1, γ-H2AX, p-CHK1, p-CHK2, and p53, which are key mediators, transducers, and effectors of the DNA damage response. nih.gov It is plausible that this compound activates similar DNA damage checkpoint pathways, such as the ATM-CHK2 and ATR-CHK1 pathways, to arrest the cell cycle and coordinate DNA repair. spandidos-publications.com
Modulation of Cell Cycle Progression
As a consequence of DNA damage and the activation of checkpoint pathways, this compound modulates the progression of the cell cycle. nih.gov Studies have shown that treatment with camptothecin derivatives can lead to cell cycle arrest at both the S and G2 phases. nih.gov Flow cytometry analysis has been used to evaluate the effects of this compound on cell cycle progression. nih.gov The induction of cell cycle arrest is a common cellular response to DNA-damaging agents, providing an opportunity for the cell to repair the damage before proceeding with division. spandidos-publications.com
Mechanisms Underlying Cell Cycle Arrest Phases (e.g., G0/G1, S, G2/M)
The influence of this compound on cell cycle progression has been a key area of investigation. Unlike many topoisomerase I inhibitors that typically induce cell cycle arrest in the S or G2/M phases, research indicates that this compound may not cause significant cell cycle disruption. One comparative study noted that while this compound effectively induces apoptosis, it does not produce an obvious effect on tumor cell cycle arrest. This suggests that its cytotoxic mechanism might be partially decoupled from the cell cycle arrest pathways typically engaged by other camptothecin analogues. Flow cytometry has been utilized to evaluate the cell cycle progression in various human tumor cell lines treated with this compound. nih.gov
Regulation of Cyclin-Dependent Kinases and Cell Cycle Regulators
Detailed investigations into the direct effects of this compound on specific cyclin-dependent kinases (CDKs) and other cell cycle regulatory proteins are not extensively detailed in the available research literature. While the broader impact on the cell cycle has been assessed, the specific molecular interactions with key regulators like CDKs remain an area for further exploration.
Mechanisms of Apoptosis Induction
This compound has been demonstrated to be a potent inducer of apoptosis in tumor cells. nih.gov Research confirms its efficacy in initiating programmed cell death, surpassing that of comparable compounds like CPT-11 and its active metabolite, SN38. nih.gov
The apoptotic activity of this compound is mediated through the activation of key executioner caspases. Studies using flow cytometry have specifically measured the levels of active caspase-3 in cancer cell lines following treatment with this compound. nih.gov The elevation of active caspase-3 is a critical step in the apoptotic cascade, leading to the cleavage of essential cellular proteins and the eventual dismantling of the cell. While the activation of caspase-3 is confirmed, the specific cleavage of substrates like Poly (ADP-ribose) polymerase (PARP) by this compound, a common downstream event, is noted in studies of similar camptothecin derivatives, although direct data for this compound is less detailed.
The precise effects of this compound on the expression levels of pro-apoptotic proteins such as Bax and anti-apoptotic proteins like Bcl-2 have not been specifically reported in available studies. The balance between these proteins is crucial for regulating the mitochondrial pathway of apoptosis. While studies on other novel camptothecin derivatives have shown modulation of Bax and Bcl-2, specific data confirming this mechanism for this compound is not yet available. nih.gov
Investigation of Alternative or Complementary Mechanistic Pathways
This compound's primary mechanism is believed to be the stabilization of topoisomerase-1 (Topo-1)-DNA complexes. nih.gov This action prevents the re-ligation of DNA strands, leading to DNA damage and subsequent cell death. This compound has been shown to be more effective at stabilizing these complexes than CPT-11 or SN38. nih.gov
A significant finding in the evaluation of this compound is its potent activity against multi-drug resistant (MDR) cancer cells. The compound has been tested in the MDR cell line SK-OV-3/DPP, where it demonstrated consistently lower IC50 values compared to both CPT-11 and SN38. nih.gov This suggests that this compound may be able to circumvent or is less susceptible to the efflux pump mechanisms that typically confer resistance to many chemotherapeutic agents. As an amino acid-modified SN-38 derivative, its chemical structure may play a role in its efficacy against such resistant cell lines.
Research Findings on this compound Mechanisms
| Mechanistic Pathway | Key Finding for this compound | Supporting Evidence |
|---|---|---|
| Cell Cycle Arrest | Does not show an obvious effect on tumor cell cycle arrest, despite inducing apoptosis. | Comparative analysis with other camptothecin derivatives. |
| Apoptosis Induction | Potently induces tumor cell apoptosis. | Flow cytometry analysis. nih.gov |
| Caspase Activation | Increases levels of active caspase-3. | Flow cytometry measurement of active caspase-3. nih.gov |
| Topo-1 Inhibition | More effective at stabilizing Topo-1-DNA complexes than CPT-11 or SN38. | DNA relaxation assays. nih.gov |
| Multi-Drug Resistance | Exhibits strong inhibitory effects on MDR cell lines (e.g., SK-OV-3/DPP). | Low IC50 values in MDR cell lines compared to CPT-11 and SN38. nih.gov |
Role in Suppressing Invasion, Metastasis, and Angiogenesis in Preclinical Research
While direct preclinical research on the specific effects of this compound on tumor invasion, metastasis, and angiogenesis is not extensively available in publicly accessible literature, its classification as a novel camptothecin derivative allows for an inferential understanding of its potential mechanisms in these critical aspects of cancer progression. The broader class of camptothecins has demonstrated significant activity in inhibiting these processes through various molecular and cellular pathways.
Preclinical studies on other novel camptothecin analogs provide a framework for the potential anti-invasive, anti-metastatic, and anti-angiogenic properties of this compound. These investigations have highlighted the ability of this class of compounds to interfere with the complex machinery that cancer cells utilize to spread to distant organs and to develop their own blood supply.
Inhibition of Cancer Cell Invasion and Metastasis
The invasive and metastatic cascade is a multi-step process involving cell adhesion, degradation of the extracellular matrix, and migration. Preclinical evidence suggests that camptothecin derivatives can interrupt these steps. For instance, research on other camptothecins has shown a down-regulation of key molecules involved in epithelial-mesenchymal transition (EMT), a process crucial for cancer cell migration and invasion.
One of the proposed mechanisms for the anti-metastatic effects of camptothecins involves the modulation of the Nrf2 pathway. In hepatocellular carcinoma models, Camptothecin (CPT) has been shown to inhibit invasion and metastasis by down-regulating Nrf2, which in turn affects the expression of proteins associated with EMT such as N-cadherin, MMP9, Snail, and Twist, while increasing E-cadherin expression nih.gov.
Another novel camptothecin analog, FL118, has been observed to suppress the migration and invasion of human breast cancer cells. The mechanism behind this effect was identified as the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway in cancer development and metastasis.
The following table summarizes preclinical findings on the inhibition of invasion and metastasis by camptothecin derivatives in various cancer models.
| Compound | Cancer Model | Key Findings |
| Camptothecin (CPT) | Hepatocellular Carcinoma (Huh7 and H22 mouse models) | Inhibited invasion and metastasis by down-regulating Nrf2 and modulating EMT markers. |
| FL118 | Human Breast Cancer Cells | Suppressed migration and invasion by inhibiting the Wnt/β-catenin signaling pathway. |
Suppression of Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Tumors induce the growth of new blood vessels to ensure a supply of nutrients and oxygen. The anti-angiogenic potential of camptothecin derivatives has been a subject of significant preclinical investigation.
The primary mechanism for the anti-angiogenic effects of camptothecins is believed to be their cytotoxic activity against endothelial cells, the cells that line the blood vessels. By inducing apoptosis in these cells, camptothecins can effectively prevent the formation of new tumor microvessels nih.gov.
Studies using the mouse cornea model have demonstrated that camptothecin analogues such as 9-amino-20(S)-camptothecin, topotecan, and CPT-11 can significantly reduce neoangiogenesis induced by basic fibroblast growth factor (bFGF) nih.gov. The antiangiogenic effect was found to be dose-dependent nih.gov.
Furthermore, some camptothecin derivatives may also exert their anti-angiogenic effects by modulating the expression of pro-angiogenic factors. For example, Camptothecin has been shown to decrease the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, in certain cancer cell lines.
The table below outlines key preclinical data on the suppression of angiogenesis by various camptothecin derivatives.
| Compound | Model | Key Findings |
| 9-amino-20(S)-camptothecin | Mouse Cornea Model | Statistically significant reduction of neoangiogenesis at doses of 6.89 and 8.26 µmol/kg. |
| Topotecan | Mouse Cornea Model | Statistically significant reduction of neoangiogenesis at a dose of 8.31 µmol/kg. |
| CPT-11 (Irinotecan) | Mouse Cornea Model | Statistically significant reduction of neoangiogenesis at a dose of 359 µmol/kg. |
| Camptothecin (CPT) | Hepatocellular Carcinoma (Huh7 and H22 mouse models) | Reduced angiogenesis, as suggested by decreased VEGFR expression. |
Based on the available preclinical data for the broader class of camptothecin derivatives, it is plausible that this compound exerts similar inhibitory effects on invasion, metastasis, and angiogenesis. However, direct experimental validation is necessary to confirm these potential mechanisms of action for this compound specifically.
Preclinical Efficacy and Selectivity in Research Models
In Vitro Antiproliferative and Cytotoxic Activity in Human Cell Line Panels
ZBH-1205 has been extensively investigated for its in vitro antiproliferative and cytotoxic effects across a panel of human tumor cell lines. Comparative analyses consistently show that this compound exhibits superior potency compared to established camptothecin (B557342) derivatives like CPT-11 (irinotecan) and its active metabolite, SN-38. medkoo.comnih.govgempharmatech.com The inhibitory concentration 50% (IC50) values for this compound in these cell lines ranged from 0.0009 μmol/L to 2.5671 μmol/L, which were consistently lower than those observed for CPT-11 or SN38. medkoo.comnih.govgempharmatech.com This suggests this compound is a more effective inhibitor of cell proliferation in a broad spectrum of cancer cells.
Research has evaluated this compound's activity across human cell lines representing diverse cancer histologies. For instance, this compound displayed stronger anti-tumor activity in cervical carcinoma (HeLa) and gastric adenocarcinoma (SGC-7901) cell lines. nih.gov In the SW1116 human colon cancer cell line, this compound demonstrated superior cytotoxicity. Its IC50 value in SW1116 cells was reported as 0.0909 ± 0.0319 µM, significantly lower than that of parental Camptothecin (2.9482 ± 0.1430 µM) and SN-38 (33.6712 ± 13.8469 µM). researchgate.net
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound in Select Cancer Cell Lines
| Compound | SW1116 (Colon Cancer) IC50 (µM) researchgate.net |
| This compound | 0.0909 ± 0.0319 |
| Camptothecin | 2.9482 ± 0.1430 |
| SN-38 | 33.6712 ± 13.8469 |
A critical aspect of this compound's preclinical profile is its efficacy against multi-drug resistant (MDR) cancer cell lines. Studies have specifically evaluated this compound in the SK-OV-3/DDP ovarian cancer cell line, which exhibits multi-drug resistance. This compound demonstrated a greater inhibitory effect and consistently lower IC50 values in SK-OV-3/DDP cells when compared to CPT-11 or SN38. medkoo.comnih.govgempharmatech.comarakmu.ac.ir This indicates its potential to overcome resistance mechanisms that limit the effectiveness of other camptothecin derivatives.
In Vivo Antitumor Activity in Preclinical Xenograft and Syngeneic Models
While in vitro studies have extensively characterized this compound's potent cytotoxic effects, detailed in vivo antitumor activity data specifically for this compound in preclinical xenograft and syngeneic models were not explicitly available in the provided research. General discussions within the literature suggest that this compound is a promising chemotherapeutic agent warranting further assessment in large-scale clinical trials, implying that preclinical in vivo evaluations would typically precede such considerations. medkoo.comnews-medical.net
Specific data regarding the efficacy of this compound in genetically engineered mouse models (GEMMs) were not found in the provided literature. GEMMs are valuable tools for cancer research, as they develop de novo tumors in a natural, immune-proficient microenvironment, closely mimicking human cancer progression and heterogeneity. oaepublish.comnih.govcrownbio.comnih.govcreative-diagnostics.com
Information detailing the response of this compound in patient-derived xenograft (PDX) models was not identified in the provided research. PDX models, created by implanting patient-derived tumor tissue into immunodeficient mice, offer a more clinically relevant platform by preserving the tumor's genetic, histological, and microenvironmental features. nih.govoaepublish.com
Comparative Efficacy and Selectivity against Normal Cell Lines in Research Settings
In assessments of its selectivity, this compound was tested alongside human tumor cell lines in a panel that included HEK 293 cells, a human embryonic kidney cell line often utilized as a normal cell control in research settings. medkoo.comnih.govgempharmatech.com In these comparative studies, this compound consistently demonstrated lower IC50 values than CPT-11 or SN38 across the entire panel, including the HEK 293 normal cell line. medkoo.comnih.govgempharmatech.com While this indicates this compound's generally higher potency compared to the reference compounds, the provided information does not explicitly present a selectivity index or direct comparative IC50 values for this compound between cancer and normal cell lines to quantitatively illustrate its selective toxicity towards cancer cells. The selectivity index (SI) is typically calculated as the ratio of the IC50 value in normal cells to that in cancer cells, with a higher SI indicating greater selective effect on cancer cells. arakmu.ac.ir
Pharmacological Research Considerations of Zbh 1205
Metabolic Profiling and Biotransformation in Preclinical Models
Metabolic profiling and biotransformation studies are fundamental in pharmacological research, providing crucial insights into how a drug is processed within biological systems. These studies are essential for understanding drug disposition, identifying potential active or toxic metabolites, and comparing metabolic pathways across different species to inform drug development probes-drugs.orgfishersci.cadatacommons.org.
In preclinical models, metabolic stability assays are routinely performed using in vitro systems such as hepatocytes or liver microsomes derived from various animal species (e.g., mouse, rat, monkey, dog, mini pig) and humans probes-drugs.orgnih.gov. These assays quantify the rate of intrinsic clearance (CLint) and half-life (t1/2) of a compound, indicating its susceptibility to metabolic degradation nih.gov. Metabolite characterization and identification studies further aim to elucidate the structures of metabolites formed and assess if any are unique to humans or present in disproportionately higher concentrations compared to preclinical species probes-drugs.org. Cross-species metabolic profiling, particularly in hepatocytes, is vital for selecting the most relevant preclinical species for further in vivo studies and for flagging potential human-specific metabolites that may warrant additional investigation fishersci.ca. Furthermore, in vivo ADME (Absorption, Distribution, Metabolism, Excretion) studies utilizing radiolabeled compounds are typically conducted in preclinical models to measure the exposure levels of both the parent drug and its metabolites, helping to identify concerns such as low absorption or high clearance probes-drugs.org.
While ZBH-1205 is recognized as a camptothecin (B557342) derivative, a class of compounds known to undergo significant metabolism (e.g., irinotecan's conversion to SN-38) wikipedia.orgbidepharm.com, specific detailed research findings on the metabolic profiling and biotransformation pathways of this compound in preclinical models are not explicitly detailed in the current search results. However, given its structural class and therapeutic potential, such investigations would be a critical component of its pharmacological research to fully understand its fate in vivo.
Investigation of Drug Transport Mechanisms and Cellular Permeability in Research Models
In vitro cell models, such as Caco-2 monolayers, are widely employed to predict intestinal permeability and drug absorption due to their reproducibility and ability to track drug absorption rates and mechanisms researchgate.netguidetomalariapharmacology.org. These models help elucidate whether a compound is absorbed via passive diffusion or active transport. Key players in drug transport include ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and ABCG2, which are primary active transporters that utilize ATP hydrolysis to efflux solutes out of cells and are frequently implicated in multidrug resistance cenmed.comsigmaaldrich.comwikipedia.org.
Research findings indicate that this compound has been investigated in a panel of human tumor cell lines, including the multi-drug resistant cell line SK-OV-3/DPP. In these studies, this compound demonstrated consistently lower IC50 values compared to CPT-11 or SN-38, suggesting a potentially more favorable interaction with or ability to bypass certain drug resistance mechanisms associated with efflux transporters wikipedia.org. This observation highlights the importance of further in-depth studies into this compound's specific interactions with drug transporters.
Table 1: Comparative IC50 Values of this compound, CPT-11, and SN-38 in Human Tumor Cell Lines
| Compound | IC50 Range (µM) |
| This compound | 0.0009 to 2.5671 wikipedia.org |
| CPT-11 | Higher than this compound wikipedia.org |
| SN-38 | Higher than this compound wikipedia.org |
Note: Specific IC50 values for CPT-11 and SN-38 were reported as being consistently higher than this compound across the tested cell lines, but precise numerical ranges for CPT-11 and SN-38 were not provided in the source for direct comparison in this table.
The superior potency of this compound in multi-drug resistant cell lines suggests that its transport characteristics or cellular uptake mechanisms may differ from those of CPT-11 and SN-38, potentially offering an advantage in overcoming drug resistance. Further investigation into its interaction with specific efflux transporters like P-gp and ABCG2 would be crucial for a comprehensive understanding of its disposition.
Formulation Strategies for Enhanced Research Application
Formulation strategies are crucial for optimizing the research application of chemical compounds, particularly for those with physicochemical challenges such as limited solubility or stability. For camptothecin derivatives like this compound, which are known to have issues with hydrophobicity and the stability of their active lactone form, effective formulation is paramount for both in vitro and in vivo research researchgate.netwikipedia.org.
General formulation approaches for enhancing drug properties include the development of prodrugs and the utilization of various drug delivery systems. Prodrug strategies can be employed to improve oral delivery and achieve tumor-specific release, especially for chemotherapeutics with limited solubility and permeability cenmed.com. For camptothecin derivatives, various nanocarrier systems have been explored to enhance solubility and efficacy. For instance, nanocrystals have been shown to increase the solubility and efficacy of other camptothecin derivatives like WCN-21 wikipedia.org. Similarly, solid lipid nanoparticle (SLN) formulations have been investigated for camptothecin itself to enhance its chemotherapeutic effects wikipedia.org. Cyclodextrin-based nanoparticles have also been studied to improve the oral bioavailability of camptothecin by enhancing solubility and preventing the conversion of the active lactone form into its inactive carboxylate conformation researchgate.net.
While the current literature does not detail specific formulation strategies developed exclusively for this compound, the challenges and successful approaches for other camptothecin derivatives provide a strong foundation for future research. Strategies focusing on improving solubility, enhancing stability of the active form, and enabling targeted delivery would be highly relevant for maximizing the research application and therapeutic potential of this compound.
Advanced Mechanistic Elucidation and Systems Biology Approaches
Gene Expression Profiling and Transcriptomic Analysis in Response to ZBH-1205
Transcriptomic analysis of cancer cells treated with this compound and its closely related analog, ZBH-01, has revealed significant alterations in gene expression, providing a window into the cellular pathways perturbed by these compounds.
Identification of Dysregulated Messenger RNAs and Related Pathways (e.g., p53, DNA replication, cell cycle)
Studies on colon cancer cells treated with the related compound ZBH-01 have identified a substantial number of dysregulated messenger RNAs (mRNAs). Specifically, 842 mRNAs were observed to be downregulated, while 927 were upregulated. nih.gov Bioinformatic analysis of these differentially expressed genes highlighted that the most significantly enriched pathways were DNA replication, the p53 signaling pathway, and the cell cycle. nih.govnih.gov
This transcriptomic signature suggests that this compound, similar to ZBH-01, exerts its anti-tumor effects by disrupting fundamental cellular processes. The downregulation of genes involved in DNA replication and cell cycle progression is consistent with the observed inhibition of cancer cell proliferation. Concurrently, the modulation of the p53 signaling pathway indicates an activation of tumor-suppressive responses, including apoptosis. nih.gov
Proteomic and Post-Translational Modification Investigations
Investigations into the proteomic landscape following this compound treatment have corroborated the findings from transcriptomic analyses, demonstrating corresponding changes in protein expression that drive the cellular response. Treatment with this compound and its analogs has been shown to modulate the levels of key proteins involved in apoptosis. nih.gov
Specifically, an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2 have been observed. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway. Furthermore, treatment leads to an increase in the levels of active caspase-3 and cleaved-PARP, both of which are hallmarks of apoptosis execution. nih.gov While direct evidence for this compound-induced post-translational modifications is still emerging, the activation of caspase-3 and cleavage of PARP are themselves post-translational events. The broader impact of this compound on other post-translational modifications such as phosphorylation, ubiquitination, and SUMOylation, which are known to be critical in DNA damage response and cell cycle regulation, remains an active area of investigation for camptothecin (B557342) derivatives. mdpi.commdpi.com
| Protein | Effect of ZBH-01 Treatment | Role in Apoptosis |
|---|---|---|
| Bax | Increased Expression nih.gov | Pro-apoptotic |
| Bcl-2 | Decreased Expression nih.gov | Anti-apoptotic |
| Active Caspase-3 | Increased Levels nih.gov | Executioner caspase |
| Cleaved-PARP | Increased Levels nih.gov | Marker of apoptosis |
Metabolomic Profiling in this compound Treated Research Models
While specific metabolomic studies on this compound are not yet extensively reported, research on other camptothecin derivatives like irinotecan (B1672180) provides a framework for the expected metabolic perturbations. nih.govnih.govresearchgate.net Treatment with irinotecan has been shown to induce global metabolic changes in patient plasma, including elevations in circulating purine and pyrimidine nucleobases, acylcarnitines, and specific amino acid metabolites. nih.govnih.govresearchgate.net
The increase in purine and pyrimidine nucleobases is thought to stem from the degradation of nucleotides following DNA damage induced by topoisomerase I inhibition. nih.govnih.gov The accumulation of acylcarnitines and certain amino acid metabolites may be indicative of mitochondrial dysfunction and oxidative stress. nih.govnih.govresearchgate.net It is anticipated that this compound, as a potent topoisomerase I inhibitor, would induce a similar metabolomic signature in treated cancer cells, reflecting the consequences of DNA damage and cellular stress.
Bioinformatic and Computational Analyses of this compound Mechanisms
Bioinformatic and computational approaches are instrumental in dissecting the complex mechanism of action of this compound. Analysis of the transcriptomic data from ZBH-01 treated cells involved the construction of a protein-protein interaction (PPI) network. nih.gov This network analysis identified a prominent cluster of 14 proteins that are involved in the cell cycle process, providing a more granular view of the compound's impact on cell cycle regulation. nih.gov
Furthermore, computational modeling is a valuable tool for understanding how camptothecin derivatives interact with their molecular target, the topoisomerase I-DNA complex. While specific molecular docking studies for this compound are not widely published, the general mechanism for camptothecin analogs involves the stabilization of the topoisomerase I-DNA cleavage complex. nih.gov It is hypothesized that this compound binds to this ternary complex through a combination of hydrogen bonding and stacking interactions, preventing the re-ligation of the DNA strand. nih.gov Computational models can predict the binding mode of this compound in the active site and help to rationalize its enhanced potency compared to other derivatives.
| Compound Name |
|---|
| This compound |
| ZBH-01 |
| Irinotecan |
| Topotecan |
| SN-38 |
| Bax |
| Bcl-2 |
| caspase-3 |
| PARP |
Future Research Directions and Translational Perspectives for Zbh 1205
Exploration of ZBH-1205 Efficacy in Novel Disease Models
Current research indicates this compound's efficacy in colon cancer cell lines, such as SW1116, where it exhibits a significantly lower IC50 value compared to CPT-1 and SN-38 nih.gov. Furthermore, its activity extends to a panel of human tumor cell lines, with IC50 values consistently lower than those of CPT-11 or SN-38, including the multi-drug resistant SK-OV-3/DPP cell line.
To broaden the translational scope of this compound, future research should focus on evaluating its efficacy in novel disease models beyond colorectal cancer. Given its mechanism of action as a Topo I inhibitor, this compound holds potential in other malignancies where Topo I is a validated target or where existing Topo I inhibitors face resistance or dose-limiting toxicities. This includes, but is not limited to, ovarian cancer, lung cancer, and various hematological malignancies. Preclinical studies could involve:
In vitro screening against a diverse panel of cancer cell lines: This would help identify additional sensitive tumor types and establish a comprehensive profile of this compound's activity.
In vivo efficacy studies in patient-derived xenograft (PDX) models: PDX models offer a more clinically relevant platform to assess this compound's antitumor activity in heterogeneous tumor microenvironments.
Evaluation in models of cancers with known resistance to current Topo I inhibitors: This would specifically address the potential of this compound to overcome existing therapeutic challenges.
Table 1: Comparative IC50 Values of this compound and Related Camptothecins in SW1116 Colon Cancer Cells nih.gov
| Compound | IC50 (µM) ± SD |
| This compound | 0.0909 ± 0.0319 |
| Camptothecin (B557342) | 2.9482 ± 0.1430 |
| SN-38 | 33.6712 ± 13.8469 |
Investigation of this compound in Combination Research Strategies
The development of combination therapies is a cornerstone of modern oncology, aiming to enhance efficacy, reduce resistance, and allow for lower individual drug doses. Investigating this compound in combination regimens represents a critical future research direction.
Synergistic Interactions with Other Classes of Research Agents
Research should explore potential synergistic interactions between this compound and other classes of research agents. This could involve:
DNA-damaging agents: Combining this compound with agents that induce different types of DNA damage (e.g., platinum compounds, alkylating agents) could exploit complementary mechanisms of action, leading to enhanced cell death.
Antimetabolites: Synergistic effects might be observed with antimetabolites that interfere with DNA synthesis (e.g., fluoropyrimidines, antifolates), as Topo I inhibition by this compound could sensitize cells to these agents.
Targeted therapies: Exploration of combinations with targeted agents, such as epidermal growth factor receptor (EGFR) inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, or inhibitors of other signaling pathways crucial for cancer cell survival and proliferation, could yield significant benefits.
Immunotherapies: Investigating combinations with immunotherapeutic agents, such as immune checkpoint inhibitors, could explore whether this compound's ability to induce DNA damage and apoptosis can enhance tumor immunogenicity.
Overcoming Resistance in Combination Regimens
A significant advantage of this compound is its demonstrated activity in multi-drug resistant cell lines. This suggests its potential to overcome resistance mechanisms commonly encountered with other chemotherapeutics. Future research should leverage this property by designing combination regimens specifically aimed at circumventing drug resistance. This could include:
Combination with efflux pump inhibitors: Given that drug efflux pumps (e.g., P-glycoprotein) are common mechanisms of resistance, combining this compound with inhibitors of these transporters, such as Verapamil, which has been studied in the context of this compound research, could enhance intracellular accumulation and efficacy.
Targeting parallel survival pathways: Combining this compound with agents that inhibit compensatory or parallel survival pathways activated in resistant cells could prevent the emergence of resistance or re-sensitize resistant tumors.
Development of Targeted Delivery Systems for Preclinical Research
The clinical utility of many potent anticancer agents is often limited by issues such as poor solubility, unfavorable pharmacokinetics, and off-target toxicities. As a camptothecin derivative, this compound may benefit from advanced drug delivery systems. Future preclinical research should focus on developing targeted delivery systems to optimize its therapeutic index. Potential strategies include:
Nanoparticle formulations: Encapsulation of this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles, albumin-bound nanoparticles) could improve its solubility, enhance its circulation half-life, and facilitate preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
Antibody-drug conjugates (ADCs): Conjugating this compound to tumor-specific antibodies could enable highly selective delivery to cancer cells, minimizing systemic exposure and reducing off-target effects.
Prodrug strategies: While this compound is already a derivative, further prodrug modifications could be explored to improve its pharmacokinetic profile, enhance tumor-specific activation, or reduce its interaction with efflux pumps. For instance, other camptothecin derivatives have been designed to improve water solubility and reduce side effects.
Application of Computational Chemistry and In Silico Modeling for Further Optimization
Computational chemistry and in silico modeling techniques offer powerful tools for rational drug design and optimization. These methods can accelerate the research and development of this compound by providing insights into its molecular interactions and predicting its properties. Future research should extensively utilize:
Structure-activity relationship (SAR) studies: Computational models can help elucidate the precise structural features of this compound responsible for its potent Topo I inhibition and cytotoxicity, guiding the design of more effective analogs.
Molecular docking and dynamics simulations: These techniques can predict the binding affinity and orientation of this compound within the Topo I-DNA complex, providing atomic-level insights into its mechanism of action and potential for improved binding.
ADME/Tox prediction: In silico tools can predict absorption, distribution, metabolism, excretion, and toxicity profiles of this compound and its potential derivatives, aiding in the selection of candidates with optimal pharmacological properties.
Virtual screening: Large chemical libraries can be virtually screened to identify novel compounds with similar or improved activity profiles to this compound, potentially leading to next-generation Topo I inhibitors.
Unraveling Resistance Mechanisms and Strategies to Circumvent Them in Preclinical Contexts
Despite its efficacy in resistant cell lines, the potential for tumors to develop resistance to this compound over time remains a critical consideration for its long-term clinical utility. Future preclinical research must focus on comprehensively unraveling the mechanisms by which cancer cells might acquire resistance to this compound and developing strategies to circumvent them. This includes:
Identification of specific resistance mechanisms: This could involve generating this compound-resistant cell lines in vitro and in vivo and employing genomic, transcriptomic, and proteomic approaches to identify alterations in Topo I expression or mutation, drug metabolism, drug efflux, or DNA repair pathways.
Role of DNA repair pathways: Investigating the interplay between this compound-induced DNA damage and cellular DNA repair mechanisms (e.g., homologous recombination, non-homologous end joining) could reveal vulnerabilities that can be therapeutically exploited.
Targeting compensatory pathways: Understanding how cells adapt to Topo I inhibition by this compound and activate alternative survival pathways is crucial. Inhibiting these compensatory pathways could restore sensitivity.
Developing resistance-reversing agents: Based on identified resistance mechanisms, research could focus on developing or repurposing agents that specifically counteract these mechanisms, either as combination therapies or as sequential treatments.
Table 2: DNA Relaxation Inhibition by Camptothecin Derivatives
| Compound | Effective Inhibitory Concentration for DNA Relaxation (µmol/L) |
| This compound | 50 |
| ZBH-ZM-06 | 1 |
| CPT-11 | 5 |
Q & A
Q. What are the established synthesis protocols for ZBH-1205, and how can purity be validated?
this compound synthesis typically follows multi-step organic reactions, with purification via column chromatography or recrystallization. Validation requires analytical techniques like HPLC (≥95% purity threshold) and spectroscopic methods (NMR, IR) to confirm structural integrity. For reproducibility, document reaction conditions (temperature, solvent ratios, catalysts) meticulously and cross-reference with published protocols .
Q. Which in vitro assays are most suitable for preliminary pharmacological screening of this compound?
Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) aligned with this compound’s hypothesized mechanism. Use dose-response curves to calculate IC₅₀/EC₅₀ values. Include positive/negative controls and validate results across triplicate runs. For cytotoxicity, employ cell viability assays (MTT/XTT) in relevant cell lines .
Q. How should researchers address variability in this compound’s solubility during experimental design?
Pre-test solubility in physiologically relevant buffers (PBS, DMEM) using spectrophotometric quantification. If low solubility persists, consider co-solvents (DMSO ≤0.1%) or nanoformulation. Document solvent effects on assay outcomes to avoid confounding results .
Advanced Research Questions
Q. What strategies resolve contradictions between this compound’s in vitro efficacy and in vivo toxicity?
Conduct pharmacokinetic studies to assess bioavailability, metabolite activity, and tissue distribution. Use interspecies comparisons (e.g., rodent vs. human hepatocyte metabolism) to identify toxicity mechanisms. Integrate transcriptomic/proteomic data to map off-target effects .
Q. How can computational modeling optimize this compound’s structure-activity relationship (SAR) for enhanced selectivity?
Apply molecular docking (AutoDock, Schrödinger) to predict binding affinities against target vs. homologous proteins. Validate predictions with mutagenesis studies. Use QSAR models to prioritize synthetic derivatives with lower off-target risk .
Q. What experimental designs mitigate batch-to-batch variability in this compound production for preclinical studies?
Implement strict QC protocols:
Q. How should researchers validate this compound’s mechanism of action when conflicting pathway analyses emerge?
Employ orthogonal validation:
- CRISPR/Cas9 knockout of putative targets to confirm phenotypic rescue.
- Phosphoproteomics/Western blotting to track downstream signaling.
- Cross-validate with clinical datasets (e.g., GEO, TCGA) for pathway relevance in disease models .
Methodological Frameworks
- Data Triangulation : Combine in vitro, in silico, and in vivo data to resolve contradictions .
- Reproducibility Checks : Adhere to ARRIVE guidelines for preclinical studies, including blinding and randomization .
- Hypothesis Refinement : Use iterative PICO (Population, Intervention, Comparison, Outcome) frameworks to narrow research scope .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
